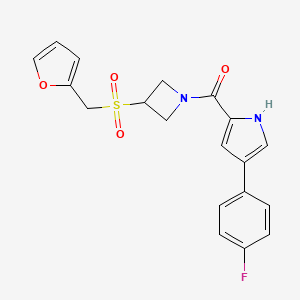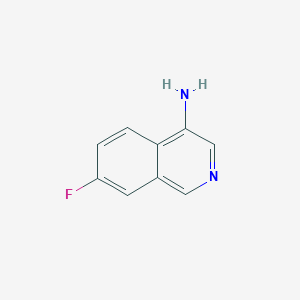
7-Fluoroisoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.16 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI string is InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 and the canonical SMILES string is C1=CC2=C(C=NC=C2C=C1F)N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines in general can undergo reactions such as alkylation, acylation, and Hofmann elimination .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 162.05932639 g/mol . The topological polar surface area is 38.9 Ų .Wissenschaftliche Forschungsanwendungen
Antidepressant-like Effects and Neurochemical Modulation
7-Fluoroisoquinolin-4-amine derivatives have shown promise in reversing behavioral and neurochemical alterations induced by stress. A study by Pesarico et al. (2017) found that 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound related to this compound, reversed the reduction in self-care behavior induced by maternal separation stress in rats. This was achieved by modulating the glutamatergic and GABAergic systems, highlighting its potential antidepressant-like action (Pesarico et al., 2017).
Cytotoxicity Evaluation for Cancer Treatment
Research by Zhang et al. (2007) explored the synthesis of 4-aminoquinoline derivatives, examining their cytotoxic effects on human breast tumor cell lines. The study found that certain derivatives exhibited potent effects, suggesting the potential of 4-aminoquinoline, a structural relative of this compound, as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
Modulation of Monoaminergic System
Another study by Pesarico et al. (2014) investigated the antidepressant-like effect of 7-Fluoro-1,3-diphenylisoquinoline-1-amine in mice, focusing on the role of the monoaminergic system. The study found that the compound reduced immobility time in a forced swimming test, similar to the effect of paroxetine, a known antidepressant. This suggests that its antidepressant-like effect is mediated by serotonergic and dopaminergic systems (Pesarico et al., 2014).
Antibacterial Properties
Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and investigated their antibacterial properties. Some derivatives demonstrated significant activity against both gram-positive and gram-negative strains, indicating the potential of fluoroquinolone compounds in developing new antibacterial agents (Al-Hiari et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-fluoroisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXATVILFYAGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

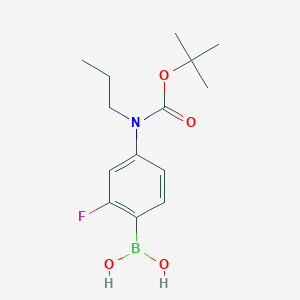
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)
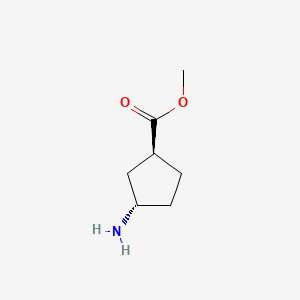

![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
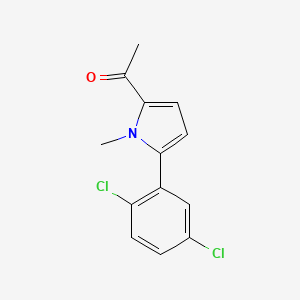
![1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2678463.png)
![N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2678464.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)
